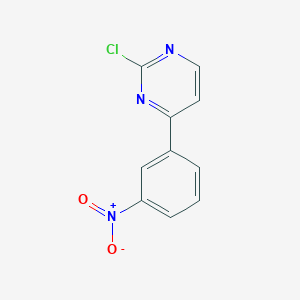

2-Chloro-4-(3-nitrophenyl)pyrimidine

Description

Structural Elucidation of 2-Chloro-4-(3-nitrophenyl)pyrimidine

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₆ClN₃O₂ , with a molecular weight of 259.65 g/mol . The formula reflects a pyrimidine core (C₄H₃N₂) substituted at the 2-position with a chlorine atom and at the 4-position with a 3-nitrophenyl group (C₆H₄NO₂). The nitro group contributes to the compound’s polarity and electron-withdrawing effects, while the chlorine atom enhances electrophilic reactivity.

Comparative analysis with similar derivatives, such as 4,6-dichloro-2-(3-nitrophenyl)pyrimidine (C₁₀H₅Cl₂N₃O₂; MW: 270.07 g/mol) , reveals that additional halogen substituents increase molecular weight but reduce solubility in polar solvents due to enhanced hydrophobic interactions.

X-ray Crystallographic Characterization

While X-ray crystallographic data for this compound are not explicitly reported in the literature, studies on analogous nitroaryl-pyrimidine systems provide insights into its likely structural features. For example, nitrophenyl-substituted pyrazolines exhibit planar aromatic systems with bond lengths of approximately 1.35–1.42 Å for C–N bonds in the nitro group and 1.73–1.78 Å for C–Cl bonds . These metrics suggest that the nitro and chloro substituents in this compound adopt similar geometries, stabilizing the molecule through resonance and inductive effects.

Future crystallographic studies should focus on resolving the dihedral angle between the pyrimidine and nitrophenyl rings, which influences conjugation and electronic delocalization.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of hexahydropyrimidine derivatives with nitro groups (e.g., 5-nitro-2-(3-nitrophenyl)hexahydropyrimidine) shows aromatic proton resonances at δ 7.06–8.31 ppm, while pyrimidine ring protons appear upfield at δ 2.10–5.07 ppm . For this compound, the deshielding effect of the nitro group would shift aromatic protons to δ 7.5–8.5 ppm, with pyrimidine H-5 and H-6 protons resonating near δ 8.0–8.5 ppm due to electron withdrawal.

¹³C-NMR data for related compounds indicate nitro-substituted carbons at δ 145–150 ppm and pyrimidine carbons at δ 155–165 ppm . The chlorine atom’s electronegativity would further deshield adjacent carbons, shifting C-2 to δ 160–165 ppm.

Infrared (IR) Spectroscopy

IR spectra of nitroaryl-pyrimidines exhibit strong absorption bands at 1530–1579 cm⁻¹ (asymmetric NO₂ stretching) and 1340–1380 cm⁻¹ (symmetric NO₂ stretching) . The C–Cl stretch appears as a medium-intensity peak near 750–800 cm⁻¹ , while aromatic C=C vibrations occur at 1550–1600 cm⁻¹ .

UV-Vis Spectroscopy

The nitro group’s n→π* transitions produce absorption maxima at 270–290 nm , while the pyrimidine ring’s π→π* transitions contribute to a band near 230–250 nm . Solvent polarity shifts these peaks bathochromically due to enhanced charge transfer.

Comparative Structural Analysis with Pyrimidine Derivatives

The table highlights how substituents modulate electronic properties. For instance, bromine in increases molecular weight significantly compared to chlorine, while methoxy groups introduce electron-donating effects absent in nitro-substituted derivatives.

Properties

Molecular Formula |

C10H6ClN3O2 |

|---|---|

Molecular Weight |

235.62 g/mol |

IUPAC Name |

2-chloro-4-(3-nitrophenyl)pyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H |

InChI Key |

PLUSXPQZOFZYIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

The compound has been studied for various biological activities, particularly in cancer research. It exhibits properties that make it a candidate for developing anticancer agents:

- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds, including 2-chloro-4-(3-nitrophenyl)pyrimidine, show promising anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective cytotoxicity against these cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of critical proteins involved in cell cycle regulation. For example, dual inhibitors targeting CDK2 and CDK9 have shown significant antitumor efficacy by inducing apoptosis and cell cycle arrest in cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which are crucial for producing derivatives with enhanced biological activity:

- Synthetic Routes : One notable method involves reacting 3-dimethylamino-1-pyridin-3-yl-propenone with urea to produce 2-oxo-4-(3-pyridyl)-pyrimidine, which can then be chlorinated to yield the target compound . This synthetic pathway is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives in preclinical models:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Significant inhibition of cell growth | MCF-7, HCT116 | 5.02 µM (MCF-7), 15.24 µM (HCT116) |

| Study B | Induced apoptosis via CDK inhibition | HCT116 | IC50 = 0.004 µM (CDK2), 0.009 µM (CDK9) |

| Study C | Antiproliferative effects observed | HeLa, A549 | IC50 values < 10 µM |

These findings underscore the potential of this compound as a lead structure for developing novel anticancer therapies.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic nature and reactivity of pyrimidine derivatives are heavily influenced by substituents. A comparative analysis is provided below:

Table 1: Substituent Effects and Key Properties of Pyrimidine Analogues

- Key Observations :

- The 3-nitrophenyl group in the target compound increases ring electrophilicity compared to methoxy or furyl substituents, enhancing its utility in displacement reactions .

- The C2 chlorine in this compound is more reactive than the amine in 4-(3-nitrophenyl)pyrimidin-2-amine, making the former a superior intermediate for further functionalization .

Physical and Chemical Properties

- Polarity and Solubility : The nitro group in this compound increases polarity compared to furyl or methoxy analogues, impacting solubility in organic solvents .

- Thermal Stability : Melting points and thermal degradation profiles vary significantly; nitro-substituted pyrimidines generally exhibit higher thermal stability due to strong intramolecular interactions .

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via palladium-catalyzed coupling, where the 4-chloro position of 2,4-dichloropyrimidine is preferentially substituted due to reduced steric hindrance and enhanced electronic activation compared to the 2-position. Density functional theory (DFT) studies suggest that the 4-position’s lower electron density facilitates oxidative addition of the palladium catalyst, while the 2-chloro group remains inert under optimized conditions.

Key reaction conditions :

-

Catalyst : Pd(OAc)₂/XPhos (2–5 mol%)

-

Base : K₃PO₄ or Cs₂CO₃ (2 equiv)

-

Solvent : 1,4-Dioxane/H₂O (4:1 v/v)

-

Temperature : 80–100°C, 12–24 hours

Under these conditions, the reaction achieves 75–85% yield with >95% regioselectivity for the 4-substituted product. The 2-chloro group remains intact, eliminating the need for protective group strategies.

Alternative Synthetic Pathways

Sequential Substitution-Chlorination Approach

A patent by CN103554036B describes an alternative route using 2-methylthio-4-chloropyrimidine as the starting material. The methylthio group at position 2 is replaced via nucleophilic substitution, followed by chlorination to reintroduce the chloro group:

-

Substitution :

-

Chlorination :

While this method avoids palladium catalysts, it requires harsh chlorination conditions and generates sulfur-containing byproducts, complicating purification.

Optimization Strategies for Enhanced Efficiency

Catalyst and Ligand Screening

Comparative studies reveal that XPhosPdG2 outperforms traditional Pd(PPh₃)₄ in suppressing debromination side reactions (Table 1). The bulky XPhos ligand enhances selectivity by stabilizing the Pd(0) intermediate and accelerating transmetalation.

Table 1: Catalyst Performance in Suzuki–Miyaura Coupling

| Catalyst | Ligand | Yield (%) | Dehalogenation Byproduct (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 85 | <2 |

| Pd(PPh₃)₄ | None | 62 | 15 |

| PdCl₂(dppf) | dppf | 73 | 8 |

Solvent and Temperature Effects

Polar aprotic solvents like 1,4-dioxane improve solubility of boronic acids, while elevated temperatures (>80°C) accelerate the reaction without compromising regioselectivity. Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields.

Characterization and Quality Control

Spectroscopic Data

Purity Challenges

Residual palladium (<10 ppm) is removed via activated charcoal treatment, while silica gel chromatography (petroleum ether/CH₂Cl₂ = 2:1) eliminates regioisomeric byproducts.

Industrial-Scale Considerations

Cost Analysis

The Suzuki–Miyaura method incurs higher catalyst costs ($120–150/g for XPhosPdG2) but offers superior scalability compared to the substitution-chlorination route, which requires expensive SO₂Cl₂ ($45/kg).

Environmental Impact

Microwave-assisted protocols reduce energy consumption by 40%, and aqueous workup minimizes organic waste.

Emerging Methodologies

Recent advances include photoinduced C–H arylation using 2-chloropyrimidine and nitroarenes, though yields remain suboptimal (35–50%) . Flow chemistry approaches are under investigation to enhance reproducibility in large-scale batches.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(3-nitrophenyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, refluxing chloropyrimidine intermediates with substituted phenylboronic acids in ethanol/water mixtures under palladium catalysis (e.g., Pd(PPh₃)₄) can yield the target compound . Optimization includes:

- Temperature control : Heating at 80–100°C for 6–12 hours to ensure complete coupling.

- Solvent selection : Ethanol or toluene for improved solubility of nitroaryl intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns. For example, the nitro group at the 3-position of the phenyl ring causes deshielding (δ 8.2–8.5 ppm for aromatic protons) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% typical for research-grade material) .

- LC-MS/HRMS : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl and NO₂ substituents .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Waste disposal : Segregate halogenated and nitro-containing waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution. The nitro group’s electron-withdrawing effect reduces the pyrimidine ring’s basicity, influencing nucleophilic attack sites .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The chloro and nitro groups may form halogen bonds or π-stacking with aromatic residues in active sites .

Q. How can contradictory NMR or crystallographic data be resolved for this compound?

- Methodological Answer :

- Solvent effects : Compare NMR in DMSO-d₆ vs. CDCl₃; nitro groups may cause aggregation in nonpolar solvents, broadening peaks .

- X-ray crystallography : Resolve ambiguities in substituent orientation. For example, intramolecular N–H⋯O hydrogen bonds in nitroaryl derivatives stabilize planar conformations (r.m.s. deviation < 0.12 Å) .

Q. What strategies improve the compound’s stability under varying pH or thermal conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13). Nitro groups may hydrolyze under strong alkaline conditions; stabilize with lyophilization or inert atmospheres .

- Thermal analysis : Use DSC/TGA to identify decomposition points (>200°C typical for pyrimidines). Store at –20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity verification : Reproduce synthesis using literature methods and compare HPLC retention times. Impurities (e.g., unreacted 3-nitrophenylboronic acid) can lower observed melting points .

- Crystallographic validation : If NMR data conflicts, grow single crystals (e.g., from ethyl acetate/hexane) and resolve via X-ray diffraction. Centrosymmetric dimers via C–H⋯O interactions may indicate polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.